4-O-Methylglucuronic acid
Overview
Description
4-O-Methylglucuronic acid is a derivative of glucuronic acid, characterized by the presence of a methyl group at the 4th position. It is an important constituent of hardwood xylans and plays a significant role in the structure and function of plant cell walls. This compound is particularly notable for its involvement in various chemical transformations during industrial processes such as cooking and bleaching of wood pulp .
Scientific Research Applications
4-O-Methylglucuronic acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
4-O-Methylglucuronic acid (4-O-MeGlcA) primarily targets α-glucuronidases , enzymes that play a crucial role in the degradation of xylan structures . These enzymes are produced by various organisms, including the fungus Rasamsonia emersonii . The enzymes facilitate the complete utilization of plant biomass, particularly in the production of biofuels and biochemicals .
Mode of Action
The interaction of 4-O-MeGlcA with α-glucuronidases involves the cleavage of the 4-O-MeGlcA unit from the xylan structure . Two α-glucuronidases from Rasamsonia emersonii, ReGH67 and ReGH115, show different modes of action towards glucuronoxylan and glucuronoxylo-oligosaccharides . ReGH67 cleaves 4-O-MeGlcA only when it is attached to the non-reducing end xylosyl residue, while ReGH115 releases 4-O-MeGlcA from both polymeric glucuronoxylan and glucuronoxylo-oligosaccharides .
Biochemical Pathways
The biochemical pathways involving 4-O-MeGlcA are primarily related to the degradation of xylan structures in plant biomass . The cleavage of the 4-O-MeGlcA unit is the most energetically favored initial reaction of O-acetyl-4-O-methylglucurono-xylan . This process facilitates the complete utilization of plant biomass, contributing to the production of biofuels and biochemicals .
Pharmacokinetics
The compound’s role in the degradation of plant biomass suggests that its bioavailability is crucial for the efficient utilization of plant materials .
Result of Action
The action of 4-O-MeGlcA results in the degradation of xylan structures, facilitating the complete utilization of plant biomass . This process is particularly important in the production of biofuels and biochemicals . The cleavage of the 4-O-MeGlcA unit from xylan structures also leads to the generation of furfural and other byproducts .
Action Environment
The action of 4-O-MeGlcA is influenced by various environmental factors. For instance, the enzymes that interact with 4-O-MeGlcA, such as α-glucuronidases, function optimally at around pH 4 and 70 °C . Therefore, the efficacy and stability of 4-O-MeGlcA’s action can be affected by changes in pH and temperature .
Safety and Hazards
Future Directions
The biochemical mechanisms leading to the formation of 4-O-Methylglucuronic acid and the effects of modulating its structure on the physical properties of the cell wall are areas of ongoing research . The development of new high-throughput methods for the determination of the this compound content in plant materials is also a promising future direction .
Biochemical Analysis
Biochemical Properties
4-O-Methylglucuronic acid is involved in the formation of glucuronoxylan, a type of hemicellulose . It interacts with various enzymes, proteins, and other biomolecules. For instance, an Arabidopsis glucuronoxylan methyltransferase (GXMT) specifically transfers the methyl group from S-adenosyl-L-methionine to O-4 of α-D-glucopyranosyluronic acid residues that are linked to O-2 of the xylan backbone .
Cellular Effects
The presence of this compound in glucuronoxylan influences the physical properties of the cell wall . It affects cell function by modulating the structure of hemicellulose, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role in the formation of glucuronoxylan. The most energetically favored initial reaction of O-acetyl-4-O-methylglucurono-xylan is the cleavage of the this compound unit . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound on cellular function can change. For example, the degree of 4-O-methylation in glucuronoxylan synthesized by plants lacking GXMT1 is reduced by 75% . This suggests that this compound may have long-term effects on cellular function.
Metabolic Pathways
This compound is involved in the metabolic pathways related to the formation and modification of hemicellulose . It interacts with enzymes such as GXMT1 and potentially influences metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Methylglucuronic acid can be achieved through several methods. One common approach involves the TEMPO-oxidation of methyl 4-O-methyl-β-D-glucopyranoside, followed by hydrolysis with trifluoroacetic acid . Another method includes the use of benzyl- or allyl-protected glucopyranosides, which undergo selective introduction of benzyl protecting groups at positions 2 and 3, followed by tritylation and methylation at position 4. Subsequent detritylation and oxidation afford the glucuronic acid derivatives, which are then converted into the corresponding benzyl ester derivatives .
Industrial Production Methods: In industrial settings, this compound is typically derived from hardwood xylans. The process involves the extraction of xylan from wood, followed by chemical treatments to isolate and purify the this compound component .
Chemical Reactions Analysis
Types of Reactions: 4-O-Methylglucuronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, under alkaline conditions, it can undergo β-elimination reactions leading to the formation of hexenuronic acid .
Common Reagents and Conditions:
Major Products:
Hexenuronic Acid: Formed under alkaline conditions during the β-elimination reaction.
Furfural: Obtained through the ring-opening of this compound.
Comparison with Similar Compounds
- Glucuronic Acid
- Hexenuronic Acid
- Furfural
Properties
IUPAC Name |
(2S,3S,4R,5R)-2,4,5-trihydroxy-3-methoxy-6-oxohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7/c1-14-6(5(11)7(12)13)4(10)3(9)2-8/h2-6,9-11H,1H3,(H,12,13)/t3-,4+,5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGOCWIJGWDKHC-FSIIMWSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(C=O)O)O)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]([C@@H]([C@H](C=O)O)O)[C@@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947556 | |
Record name | 4-O-Methylhexuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90947556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4120-73-4, 2463-49-2 | |
Record name | 4-O-Methyl-D-glucuronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4120-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-O-Methylglucuronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-O-Methylhexuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90947556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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